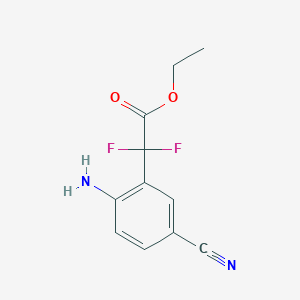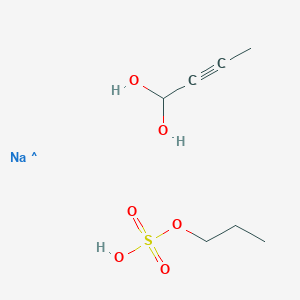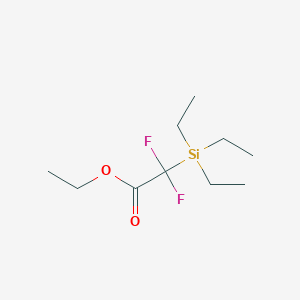
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is an organofluorine compound characterized by the presence of both difluoro and triethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate typically involves the reaction of ethyl acetate with difluorocarbene, generated in situ from a difluoromethylating reagent, in the presence of a triethylsilyl group donor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, ensuring stringent control of reaction conditions to maintain product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-Difluoro-2-(triethylsilyl)acetic acid.
Reduction: 2,2-Difluoro-2-(triethylsilyl)ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organofluorine compounds.
Medicine: Investigated for its role in the synthesis of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate involves its reactivity towards nucleophiles and electrophiles. The difluoro group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical transformations. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(trimethylsilyl)acetate
Uniqueness
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is unique due to the presence of the triethylsilyl group, which provides greater steric hindrance compared to the trimethylsilyl group. This can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C10H20F2O2Si |
|---|---|
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-2-triethylsilylacetate |
InChI |
InChI=1S/C10H20F2O2Si/c1-5-14-9(13)10(11,12)15(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
PHTYQWXGQLEDRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(F)(F)[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)

![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
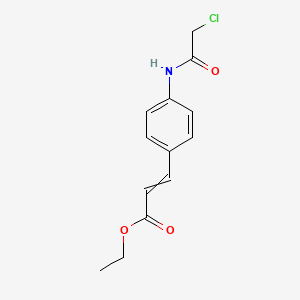

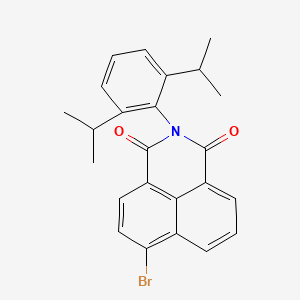

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
